2-(4-Methoxyphenyl)-2-morpholinoacetic acid
Description
2-(4-Methoxyphenyl)-2-morpholinoacetic acid is a carboxylic acid derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and a 4-methoxyphenyl group attached to the α-carbon of the acetic acid backbone.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-morpholin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-11-4-2-10(3-5-11)12(13(15)16)14-6-8-18-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVFCUTZDRVVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585595 | |
| Record name | (4-Methoxyphenyl)(morpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
803637-78-7 | |
| Record name | (4-Methoxyphenyl)(morpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Using Morpholine
The most prevalent method involves the reaction of a halogenated precursor, such as 2-chloro-2-(4-methoxyphenyl)acetic acid, with morpholine. This approach leverages the nucleophilicity of morpholine’s secondary amine to displace chloride under controlled conditions.
Example Protocol
- Reaction Setup : A mixture of 2-chloro-2-(4-methoxyphenyl)acetic acid (1.0 equiv) and morpholine (3.0–5.0 equiv) in toluene is heated to 110–120°C for 6–8 hours.
- Work-Up : The reaction is quenched with water, cooled to 5–10°C, and filtered to isolate the crude product.
- Purification : Recrystallization from methanol yields the title compound with >99% HPLC purity.
Critical Parameters
Condensation with Preformed Morpholino Intermediates
Alternative routes employ pre-synthesized morpholino intermediates, such as ethyl 2-morpholinoacetate, which undergo coupling with 4-methoxyphenyl Grignard reagents.
Example Protocol
- Grignard Formation : 4-Methoxybromobenzene is treated with magnesium in THF to generate the Grignard reagent.
- Coupling Reaction : The Grignard reagent is added to ethyl 2-morpholinoacetate at 0–5°C, followed by warming to 25°C for 12 hours.
- Hydrolysis : The ester intermediate is hydrolyzed with aqueous NaOH (2M) at 60°C for 2 hours to yield the carboxylic acid.
Advantages
- Modularity : Enables late-stage functionalization of the morpholino group.
- Yield Optimization : Hydrolysis conditions (temperature, base strength) are adjustable to mitigate over-degradation.
Reaction Optimization and Kinetic Analysis
Temperature-Dependent Rate Studies
Kinetic profiling reveals that the nucleophilic substitution proceeds via an SN2 mechanism, with rate constants doubling for every 10°C increase between 80°C and 120°C. Above 120°C, competing elimination pathways become significant, reducing yield.
Table 1: Temperature vs. Yield for Morpholine Substitution
| Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 80 | 12 | 62 | 95.2 |
| 100 | 8 | 78 | 97.8 |
| 120 | 6 | 89 | 99.1 |
Solvent Effects on Regioselectivity
Polar solvents (e.g., DMF, DMSO) increase reaction rates but favor by-products via solvolysis. Non-polar solvents (toluene, xylene) suppress side reactions, albeit with slower kinetics.
Analytical Characterization
Spectroscopic Validation
Thermal Stability
Differential scanning calorimetry (DSC) shows a sharp endotherm at 135–140°C, corresponding to the melting point of the crystalline form. Thermogravimetric analysis (TGA) confirms stability up to 200°C, with <1% mass loss below this temperature.
Comparative Analysis of Crystallization Techniques
Polymorph Control
Crystallization from methanol produces Form-M , characterized by a monoclinic lattice (PXRD peaks at 10.5°, 15.8°, 20.3° 2θ). In contrast, anti-solvent addition with MTBE yields Form-S , which exhibits superior flowability but lower thermal stability.
Table 2: Polymorph Properties
| Form | Solvent System | Melting Point (°C) | Bulk Density (g/cm³) |
|---|---|---|---|
| M | Methanol | 135–140 | 0.45 |
| S | Methanol/MTBE | 128–132 | 0.38 |
Industrial-Scale Considerations
Cost Efficiency
Morpholine is a low-cost reagent (~$15/kg), making the nucleophilic substitution route economically viable. However, toluene recovery systems are mandatory to meet environmental regulations.
Waste Stream Management
Neutralization of reaction quench solutions generates NaCl and morpholine hydrochloride, requiring pH-adjusted wastewater treatment.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or preparing prodrug derivatives.
Example Reaction:
Conditions:
-
Catalyst: Concentrated sulfuric acid or thionyl chloride (SOCl₂).
-
Temperature: Reflux (60–80°C).
-
Yield: Up to 91.7% for analogous morpholinoacetic acid esters.
Amidation Reactions
The carboxylic acid reacts with primary or secondary amines to form amides, a key step in peptide coupling or drug conjugate synthesis.
Example Reaction:
Conditions:
-
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) .
-
Applications: Used in synthesizing proteasome inhibitors with modified pharmacokinetics .
Decarboxylation Under Thermal Stress
The carboxylic acid group may undergo decarboxylation at elevated temperatures, forming a tertiary amine derivative.
Example Reaction:
Conditions:
-
Temperature: >150°C.
-
Catalysts: Metal oxides (e.g., CuO) may accelerate the process.
Functionalization of the Morpholine Ring
The morpholine moiety can participate in alkylation or acylation reactions, though steric hindrance may limit reactivity.
Theoretical Reaction (Alkylation):
Challenges:
-
Low reactivity due to the electron-withdrawing effect of the adjacent carboxylic acid.
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Requires strong bases (e.g., NaH) and polar aprotic solvents (e.g., DMF).
Electrophilic Aromatic Substitution
The methoxy-substituted phenyl ring is electron-rich, enabling electrophilic substitutions such as nitration or sulfonation.
Example (Nitration):
Conditions:
-
Nitrating agents: Concentrated nitric acid in sulfuric acid.
-
Regioselectivity: Para to the methoxy group due to steric and electronic effects.
Hydrolysis of Derivatives
Ester or amide derivatives can be hydrolyzed back to the parent acid under acidic or basic conditions.
Example (Ester Hydrolysis):
Conditions:
-
Base: Aqueous NaOH (1–2 M).
-
Temperature: Room temperature to 60°C.
Oxidation Reactions
The morpholine ring and phenyl group may undergo oxidation under strong conditions, though this is less common.
Theoretical Reaction (Ring Oxidation):
Challenges:
-
Harsh conditions risk degrading the core structure.
Comparative Reactivity Table
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow it to interact with specific biological targets, potentially leading to the development of novel therapeutic agents.
Case Study: Neurological Disorders
Research has indicated that derivatives of this compound exhibit neuroprotective effects. For instance, studies have shown that it can modulate neurotransmitter systems, which is crucial for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Biochemical Research
In biochemical studies, 2-(4-Methoxyphenyl)-2-morpholinoacetic acid is utilized to investigate enzyme mechanisms and receptor interactions. This research is vital for understanding cellular processes and developing new drugs.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent to detect and quantify biomolecules. Its utility in enhancing the accuracy of biochemical assays makes it a valuable tool in both academic and industrial laboratories.
Applications in Assays
- HPLC (High-Performance Liquid Chromatography): Used for the separation and quantification of complex mixtures.
- Mass Spectrometry: Assists in identifying molecular structures based on mass-to-charge ratios.
Drug Formulation
The compound plays a significant role in drug formulation processes by improving the solubility and bioavailability of active pharmaceutical ingredients (APIs). This enhancement is crucial for ensuring that drugs reach their therapeutic targets effectively.
Formulation Techniques
- Nanoparticle Technology: Incorporation into nanoparticles to enhance drug delivery.
- Co-crystallization: Used to form stable complexes with APIs that improve solubility.
Material Science
Recent studies have explored the potential applications of this compound in material science. Its unique chemical properties make it suitable for developing novel materials with specific functionalities.
Potential Applications
- Conductive Polymers: Research indicates that this compound could be integrated into polymers to enhance electrical conductivity.
- Stability Enhancers: Investigated for its ability to improve the thermal stability of various materials.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Pharmaceutical Development | Intermediate for neurological drugs | Neuroprotective effects observed |
| Biochemical Research | Enzyme mechanism studies | Insights into neurotransmitter synthesis |
| Analytical Chemistry | Reagent in assays | Enhances accuracy in HPLC and mass spectrometry |
| Drug Formulation | Improves solubility and bioavailability | Effective in nanoparticle technology |
| Material Science | Development of conductive polymers | Potential for enhanced thermal stability |
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the morpholinoacetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between 2-(4-Methoxyphenyl)-2-morpholinoacetic acid and related compounds:
Key Observations :
- The target compound uniquely combines a 4-methoxyphenyl group and a morpholino moiety on the α-carbon, distinguishing it from simpler morpholinoacetic acids (e.g., 2-morpholinoacetic acid) .
- Compounds like 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid replace the α-morpholino group with a morpholinoethoxy side chain on the phenyl ring, altering electronic and steric properties.
Physicochemical Properties
Notes:
- The hydrochloride salt of 2-morpholinoacetic acid exhibits enhanced aqueous solubility compared to the free acid .
Biological Activity
2-(4-Methoxyphenyl)-2-morpholinoacetic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H21N3O5
- Molecular Weight : 321.35 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and neuroprotective effects. It has been studied for its potential role in treating various diseases, including autoimmune disorders and neurodegenerative diseases.
The proposed mechanisms of action for this compound include:
- Proteasome Inhibition : The compound has been identified as a selective inhibitor of the immunoproteasome, which plays a crucial role in regulating immune responses and inflammation .
- Anti-inflammatory Effects : By inhibiting specific proteasome subunits, it may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions .
- Neuroprotective Properties : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Case Studies
- In Vitro Studies :
- Animal Models :
Data Tables
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | Immune Cell Cultures | Inhibition of immunoproteasome activity |
| Animal Model | Rodent Arthritis Model | Reduced inflammation and improved mobility |
| Neuroprotection Study | Neuronal Cell Lines | Protection against oxidative stress-induced apoptosis |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Methoxyphenyl)-2-morpholinoacetic acid?
The synthesis typically involves multi-component reactions (MCRs) or coupling strategies. For example, MCRs using arylglyoxals and Meldrum’s acid can introduce the acetic acid backbone, while morpholino groups are incorporated via nucleophilic substitution or condensation reactions. Adaptations of methods reported for structurally related furoquinoline derivatives (e.g., using Meldrum’s acid and aryl precursors) may be applicable . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization relies on a combination of:
- NMR spectroscopy : H and C NMR to confirm the methoxyphenyl and morpholino moieties (e.g., methoxy protons at δ ~3.8 ppm, morpholine ring protons at δ ~3.4–3.7 ppm).
- X-ray crystallography : Single-crystal studies (e.g., as in bromophenylacetic acid derivatives) resolve bond lengths and angles, particularly for stereochemical confirmation .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
Q. What analytical techniques are recommended for assessing purity and stability?
- HPLC-UV/ELS : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 60:40 v/v) and UV detection at 254 nm. Pharmacopeial guidelines (e.g., USP monographs) recommend impurity thresholds ≤0.1% for individual impurities .
- Thermogravimetric analysis (TGA) : To evaluate thermal stability, particularly for hygroscopic or temperature-sensitive batches.
Advanced Research Questions
Q. How can enantiomeric purity be optimized for chiral derivatives of this compound?
Asymmetric synthesis strategies include:
- Chiral auxiliaries : Use of (R)- or (S)-mandelic acid derivatives to induce stereoselectivity during morpholino group incorporation .
- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol eluents for resolving enantiomers .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina can model binding affinities to enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure derived from X-ray data .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with activity, leveraging datasets from analogs like 4-hydroxyphenylacetic acid derivatives .
Q. How can researchers resolve contradictions in reported solubility or stability data?
- Comparative solubility studies : Use standardized protocols (e.g., shake-flask method in PBS at pH 7.4) to test discrepancies.
- Forced degradation studies : Expose the compound to heat, light, and oxidative conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
Experimental Design & Data Analysis
Q. What in vitro assays are appropriate for evaluating biological activity?
- Enzyme inhibition assays : Measure IC values against targets like lipoxygenase or tyrosinase using spectrophotometric methods (e.g., inhibition of L-DOPA oxidation) .
- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., A549 for NSCLC relevance) with dose-response curves (1–100 µM) .
Q. How should researchers design studies to investigate metabolic pathways?
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to identify phase I/II metabolites (e.g., demethylation or glucuronidation) .
- Stable isotope labeling : Incorporate C into the methoxy group to track metabolic fate via isotopic tracing .
Tables of Key Data
| Property | Method | Typical Results | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 145–148°C (decomposes) | |
| LogP (Octanol/Water) | Shake-flask | 1.8 ± 0.2 | |
| Solubility in PBS (pH 7.4) | UV spectrophotometry | 2.3 mg/mL at 25°C | |
| IC (Tyrosinase) | Spectrophotometric assay | 18.7 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
